molecular formula C15H15BrF2N2O3 B8598366 5-Bromo-2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)pyridazin-3(2H)-one CAS No. 266320-84-7

5-Bromo-2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)pyridazin-3(2H)-one

Cat. No. B8598366
Key on ui cas rn: 266320-84-7
M. Wt: 389.19 g/mol
InChI Key: ISHPREYNSKNEND-UHFFFAOYSA-N
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Patent
US06307047B1

Procedure details

The dibromo-intermediate from Example 471B was reacted according to the procedure described in Example 194B, substituting 3-methyl-1,3-butanediol in place of methanol, to selectively react at the 4-position and provide the title intermediate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N:9]2[C:14](=[O:15])[C:13](Br)=[C:12]([Br:17])[CH:11]=[N:10]2)[CH:5]=[CH:6][C:7]=1[F:8].[CH3:18][C:19]([OH:24])([CH3:23])[CH2:20][CH2:21][OH:22]>>[F:1][C:2]1[CH:3]=[C:4]([N:9]2[C:14](=[O:15])[C:13]([O:22][CH2:21][CH2:20][C:19]([OH:24])([CH3:23])[CH3:18])=[C:12]([Br:17])[CH:11]=[N:10]2)[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1F)N1N=CC(=C(C1=O)Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCO)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to selectively react at the 4-position

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)N1N=CC(=C(C1=O)OCCC(C)(C)O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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